Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-
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Overview
Description
Bis(trimethylsilyl)acetylenecopper(I) is an organometallic compound that combines the properties of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato copper(I). This compound is known for its applications in chemical vapor deposition (CVD) processes, particularly for depositing copper films. It is a crystalline solid that is soluble in organic solvents and has a melting point of 51-54°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl)acetylene involves treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be represented as follows:
Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl
For the preparation of bis(trimethylsilyl)acetylenecopper(I), bis(trimethylsilyl)acetylene is reacted with hexafluoroacetylacetonato copper(I) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)acetylenecopper(I) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in cycloaddition reactions with 1,5-hexadiynes in the presence of CpCo(CO)2 to form benzocyclobutenes.
Nucleophilic Reactions: It acts as a nucleophile in Friedel-Crafts type acylations and alkylations.
Common Reagents and Conditions
Common reagents used in these reactions include:
CpCo(CO)2: Used in cycloaddition reactions.
Acyl Chlorides: Used in Friedel-Crafts acylations.
Alkyl Halides: Used in Friedel-Crafts alkylations.
Major Products
The major products formed from these reactions include benzocyclobutenes and various alkylated or acylated derivatives of bis(trimethylsilyl)acetylene .
Scientific Research Applications
Bis(trimethylsilyl)acetylenecopper(I) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)acetylenecopper(I) involves its ability to form stable complexes with various substrates. The copper center in the compound acts as a catalytic site, facilitating various chemical transformations. The hexafluoroacetylacetonato ligand stabilizes the copper center, while the bis(trimethylsilyl)acetylene moiety participates in the chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Copper(II) hexafluoroacetylacetonate hydrate
- Copper(II) trifluoroacetylacetonate
- Tetrakis(acetonitrile)copper(I) tetrafluoroborate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Uniqueness
Bis(trimethylsilyl)acetylenecopper(I) is unique due to its combination of bis(trimethylsilyl)acetylene and hexafluoroacetylacetonato ligands, which provide both stability and reactivity. This makes it particularly useful in CVD processes and other applications where both stability and reactivity are required .
Properties
Molecular Formula |
C13H19CuF6O2Si2 |
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Molecular Weight |
440.99 g/mol |
IUPAC Name |
copper(1+);1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.C5HF6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1H;/q;-1;+1 |
InChI Key |
DVGAIRAFIDKGBW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+] |
Origin of Product |
United States |
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